(E)-N'-((1-methyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-11-16-7-8-21(11)10-15(22)19-17-9-14-18-12-5-3-4-6-13(12)20(14)2/h3-9H,10H2,1-2H3,(H,19,22)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGJVIZRJLFOOT-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN=CC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC(=O)N/N=C/C2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N'-((1-methyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
Molecular Formula
The molecular formula of the compound is .
Biological Activity Overview
Research indicates that derivatives of benzimidazole, including the target compound, exhibit a range of biological activities, such as:
- Anticancer Activity : Compounds with benzimidazole scaffolds have shown promising results against various cancer cell lines.
- Antimicrobial Activity : Many benzimidazole derivatives possess significant antibacterial and antifungal properties.
- Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory effects.
Anticancer Activity
A study focusing on benzimidazole derivatives demonstrated that compounds similar to the target compound exhibited potent cytotoxic effects against human hepatocellular carcinoma (HepG2) cells. The findings included:
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| (E)-N'-... | 15.55 | 82 |
| Sorafenib | 10.99 | 92 |
The synthesized compounds showed significant inhibition of the VEGFR-2 pathway, crucial for tumor angiogenesis. For instance, compound 17a demonstrated an IC50 value of 15.55 µM, indicating strong potential as an anticancer agent compared to standard drugs like sorafenib .
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties. A review highlighted that various benzimidazole compounds demonstrated significant activity against both gram-positive and gram-negative bacteria. The following table summarizes some findings:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| (E)-N'-... | Staphylococcus aureus | 20 |
| (E)-N'-... | Escherichia coli | 18 |
| Standard Drug | Ciprofloxacin | 25 |
These results indicate that the target compound may serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, preliminary studies have suggested that certain benzimidazole derivatives possess anti-inflammatory properties. For example, compounds were tested using the carrageenan-induced rat paw edema model, showing varying degrees of anti-inflammatory activity compared to diclofenac sodium .
Case Studies
Several case studies have explored the biological activity of related compounds:
- VEGFR-2 Inhibition : A study designed novel benzimidazole derivatives targeting VEGFR-2 in HepG2 cells. The most potent compound exhibited an IC50 value significantly lower than traditional treatments, highlighting the therapeutic potential of this class of compounds .
- Antimicrobial Efficacy : Research on a series of benzimidazole derivatives indicated their effectiveness against multiple bacterial strains. The compounds were evaluated using disc diffusion methods, demonstrating notable antibacterial activity .
Comparison with Similar Compounds
Key Structural Differences and Implications :
- Electronic Effects : Thioether (-S-) in analogs () increases lipophilicity and may alter redox activity compared to the target compound’s imidazole-oxygen interactions .
Hydrazide-Linked Substituents
Impact of Aryl/Alkyl Groups on Bioactivity :
Comparison of Key Routes :
- Target Compound : Likely synthesized via condensation of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde, analogous to methods in (hydrazide formation via hydrazine reflux) .
- Halogenated Analogs : Multi-step procedures involving halogen-substituted benzaldehydes () require controlled conditions to avoid side reactions .
- Thioether-Containing Derivatives : Thiol incorporation (e.g., ) necessitates protective-group strategies due to sulfur’s reactivity .
Q & A
What synthetic methodologies are commonly employed for the preparation of (E)-N'-((1-methyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide?
Basic
The synthesis typically involves hydrazide cyclization and condensation reactions . A standard approach includes:
- Step 1 : Reacting 2-(2-methyl-1H-imidazol-1-yl)acetic acid derivatives with hydrazine hydrate to form the hydrazide intermediate.
- Step 2 : Condensation with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde under reflux in ethanol or methanol, using catalytic acetic acid to favor the (E)-isomer .
- Key reagents : Phosphorus oxychloride (POCl₃) for cyclization and tetrakis(dimethylamino)ethylene (TDAE) for facilitating imidazole ring formation .
- Purity control : Recrystallization in methanol or ethanol yields >95% purity, confirmed by melting point analysis (e.g., 215–217°C) .
Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Basic
Structural validation requires a combination of:
- ¹H/¹³C NMR : To identify protons and carbons in the benzimidazole and imidazole rings. For example:
- FT-IR : Confirming C=N stretching (1620–1640 cm⁻¹) and N–H bending (1540–1560 cm⁻¹) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 367.1425) .
What in vitro biological assays are recommended for preliminary evaluation of its bioactivity?
Basic
Initial screening should focus on:
- Antimicrobial activity : Disk diffusion assays against E. coli, S. aureus, and C. albicans at concentrations of 50–200 µg/mL .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- GPCR modulation : Functional assays (cAMP or calcium flux) to test allosteric effects on CNS targets .
How can researchers optimize reaction conditions to enhance the yield of this compound during synthesis?
Advanced
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF or DMSO) improve imine formation efficiency by stabilizing intermediates .
- Catalytic additives : Using 0.1–0.5 mol% of p-toluenesulfonic acid (PTSA) reduces reaction time from 12 hours to 4–6 hours .
- Temperature control : Microwave-assisted synthesis at 80–100°C increases yield by 15–20% compared to conventional reflux .
What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
Advanced
Addressing discrepancies requires:
- Docking validation : Re-running molecular docking (e.g., AutoDock Vina) with corrected protonation states of the hydrazide group .
- Free-energy perturbation (FEP) : To refine binding affinity predictions for GPCR targets .
- Experimental replication : Testing bioactivity under varied conditions (e.g., pH 6.5–7.5 for solubility-dependent assays) .
How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?
Advanced
SAR workflows involve:
- Analog synthesis : Modifying substituents on the benzimidazole (e.g., –NO₂, –OCH₃) and imidazole rings (e.g., –CH₃, –Cl) .
- 3D-QSAR modeling : Using CoMFA or CoMSIA to correlate steric/electronic fields with activity .
- Pharmacophore mapping : Identifying critical hydrogen-bond acceptors (C=O, C=N) and hydrophobic regions via Schrödinger Phase .
What analytical methods are suitable for detecting and quantifying impurities in synthesized batches?
Advanced
Impurity profiling employs:
- HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% TFA mobile phase (retention time: 8.2 min for main peak) .
- LC-MS/MS : To identify byproducts (e.g., Z-isomer or hydrolyzed hydrazide) .
- Elemental analysis : Confirming C, H, N content within ±0.3% of theoretical values .
How should researchers handle unexpected reaction intermediates or side products during synthesis?
Advanced
Mitigation strategies include:
- Trapping intermediates : Using in situ IR or NMR to identify transient species (e.g., nitrile intermediates) .
- Column chromatography : Silica gel elution with ethyl acetate/hexane (3:7) to isolate minor products .
- Mechanistic studies : DFT calculations (Gaussian 09) to explore reaction pathways and transition states .
What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Advanced
Key tools include:
- ADMET prediction : SwissADME for logP (2.8), bioavailability score (0.55), and CYP450 inhibition .
- Molecular dynamics (MD) : GROMACS for simulating blood-brain barrier permeability .
- DEREK Nexus : Assessing toxicity risks (e.g., hepatotoxicity alerts for imidazole derivatives) .
How can researchers design stability studies under varying storage conditions?
Advanced
Protocols involve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
